1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine
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Overview
Description
1-{1,4-Dioxa-8-azaspiro[45]decan-8-yl}-2,2,2-trifluoroethan-1-imine is a fluorinated organic compound with the molecular formula C9H12F3NO3 It is characterized by the presence of a trifluoromethyl group and a spirocyclic structure containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine typically involves the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with a trifluoromethylating agent. One common method includes the use of trifluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted under mild to moderate temperatures.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced derivatives with the removal of oxygen atoms.
Substitution: Formation of substituted products with different functional groups replacing the trifluoromethyl group.
Scientific Research Applications
1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related compound without the trifluoromethyl group.
2-Chloro-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethan-1-one: A chlorinated analog with different reactivity.
(3E)-4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-1,1,1-trifluorobut-3-en-2-one: A structurally similar compound with an additional double bond.
Uniqueness
The presence of the trifluoromethyl group in 1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2,2,2-trifluoroethan-1-imine imparts unique chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it distinct from its analogs and enhance its potential for various applications.
Properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2,2,2-trifluoroethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3N2O2/c10-9(11,12)7(13)14-3-1-8(2-4-14)15-5-6-16-8/h13H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGUQECIFITDDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C(=N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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